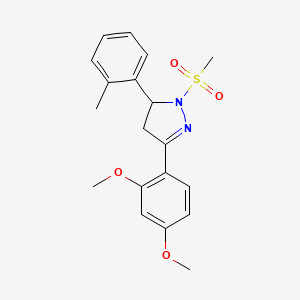

3-(2,4-dimethoxyphenyl)-1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazole

Description

Chemical Structure and Key Features

The compound 3-(2,4-dimethoxyphenyl)-1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazole is a pyrazoline derivative characterized by:

- Substituents:

- A 2,4-dimethoxyphenyl group at position 2.

- A methylsulfonyl group at position 1.

- An o-tolyl (2-methylphenyl) group at position 3.

- Molecular Formula: Likely C₂₅H₂₅N₂O₃S (estimated based on analogs in and ).

- Core Structure: The pyrazoline ring (4,5-dihydro-1H-pyrazole) adopts a puckered conformation, as observed in similar dihydro-pyrazole derivatives .

The methylsulfonyl group enhances metabolic stability and modulates electronic properties, as seen in related compounds .

Properties

IUPAC Name |

5-(2,4-dimethoxyphenyl)-3-(2-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-13-7-5-6-8-15(13)18-12-17(20-21(18)26(4,22)23)16-10-9-14(24-2)11-19(16)25-3/h5-11,18H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFUVURZNPYIGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2,4-dimethoxyphenyl)-1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazole is a synthetic compound that belongs to the pyrazole class of heterocyclic compounds. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in cancer treatment and as an inhibitor of specific enzymes.

Molecular Structure and Properties

- Molecular Formula : C19H22N2O4S

- Molecular Weight : 374.46 g/mol

- IUPAC Name : 5-(2,4-dimethoxyphenyl)-3-(o-tolyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent and enzyme inhibitor.

Anticancer Activity

Research indicates that pyrazole derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Case Study : A study published in PubMed reported that certain pyrazole derivatives demonstrated potent inhibitory effects on the epidermal growth factor receptor (EGFR), which is crucial in many cancers. A derivative similar to our compound showed an IC₅₀ value of 0.08 μM against the MCF-7 breast cancer cell line, suggesting strong anticancer potential .

The mechanism by which these compounds exert their biological effects often involves:

- Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of kinases such as EGFR, which are involved in cell signaling pathways that promote cell proliferation and survival.

- Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial function.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicity profiles of this compound is crucial for its development as a therapeutic agent.

- Bioavailability : Preliminary studies suggest that certain pyrazole derivatives exhibit high oral bioavailability and favorable pharmacokinetic profiles in animal models .

- Toxicity Studies : Toxicological assessments are essential to determine the safety margins for this compound. Current data indicate low toxicity at therapeutic doses, but further studies are required to confirm these findings.

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Impact

Table 1: Substituent Comparison of Pyrazoline Derivatives

Key Observations :

- Position 1 : Methylsulfonyl groups (as in the target compound) confer higher polarity compared to phenylsulfonyl analogs but lower than halogenated derivatives .

- Position 3 : 2,4-Dimethoxyphenyl groups enhance π-π stacking interactions compared to 3,4-dimethoxyphenyl isomers .

Table 2: Experimental Data for Selected Analogs

Comparison with Target Compound :

- logP : The target compound’s predicted logP (~6.3) aligns with methylsulfonyl-containing analogs, suggesting moderate lipophilicity suitable for membrane penetration .

- Bioactivity : Methylsulfonyl groups in position 1 correlate with COX-2 inhibition and anticancer activity in analogs . The absence of para-substituted aryl groups (e.g., 4-fluorophenyl) in the target compound may reduce steric clashes in enzyme binding pockets .

Structural and Electronic Insights

- Similar electronic behavior is expected for the target compound due to its conjugated dimethoxyphenyl and methylsulfonyl groups.

- Ring Puckering : Pyrazoline rings in analogs exhibit puckering amplitudes (q) of 0.3–0.5 Å, influenced by substituent bulkiness . The o-tolyl group in the target compound may increase puckering, affecting molecular conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.